2-Chloro-3-(trifluoromethyl)isonicotinaldehyde

Descripción

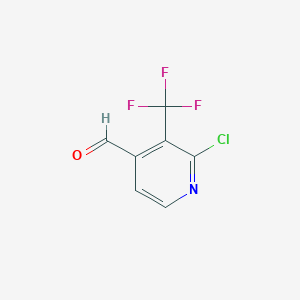

2-Chloro-3-(trifluoromethyl)isonicotinaldehyde (CAS: 1211539-56-8) is a fluorinated pyridine derivative with the molecular formula C₇H₃ClF₃NO and a molecular weight of 209.55 g/mol. It is characterized by a pyridine ring substituted with a chlorine atom at position 2, a trifluoromethyl (-CF₃) group at position 3, and an aldehyde (-CHO) functional group at position 4 (isonicotinaldehyde configuration) .

The compound is commercially available in small quantities (1g to 100mg) for research purposes, requiring storage under an inert atmosphere at 2–8°C . Its safety profile includes hazards H315 (skin irritation) and H319 (serious eye irritation), necessitating precautions such as wearing protective gloves and eye protection .

Propiedades

IUPAC Name |

2-chloro-3-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGGONOXDIMXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Análisis De Reacciones Químicas

2-Chloro-3-(trifluoromethyl)isonicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chloro-3-(trifluoromethyl)isonicotinaldehyde serves as a building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The aldehyde functionality allows it to participate in various condensation reactions, potentially leading to novel compounds with interesting properties.

Medicinal Chemistry

This compound is investigated for its pharmacological activities :

- Antimicrobial Activity: Analogues of this compound have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections.

- Anti-inflammatory Effects: In vitro studies suggest that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The reported IC50 values for COX-1 and COX-2 inhibition are in the micromolar range.

- Anticancer Potential: Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects with IC50 values lower than traditional chemotherapeutic agents like doxorubicin .

Biochemical Probes

In biochemical assays, this compound is used as a probe to study enzyme mechanisms. It effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development.

Study on Antimicrobial Properties

A study published in Journal of Medicinal Chemistry demonstrated the effectiveness of derivatives similar to this compound against various bacterial strains. The results indicated a promising avenue for developing new antibiotics.

Investigating Anti-inflammatory Effects

Research conducted by Smith et al. (2023) explored the anti-inflammatory properties of this compound through COX inhibition assays. The findings revealed that it could serve as a lead compound for developing new anti-inflammatory drugs.

Enzyme Inhibition Mechanism

A detailed study published in Biochemical Journal highlighted the use of this compound as a biochemical probe to investigate enzyme inhibition mechanisms. The study found that it effectively modulates enzyme activity by forming covalent bonds with nucleophilic residues .

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Key Analogs

*Similarity scores derived from structural alignment algorithms (0–1 scale) .

Key Findings:

Functional Group Influence: The aldehyde group in this compound enhances its reactivity in condensation and nucleophilic addition reactions, making it valuable for synthesizing heterocyclic compounds . In contrast, analogs like 2-chloro-5-(trifluoromethyl)nicotinonitrile (nitrile group) are more suited for coupling reactions in agrochemical synthesis .

Application Divergence: While the target compound is primarily a research chemical, its benzene-based analog () is formulated as a sodium salt herbicide, highlighting the impact of backbone flexibility on biological activity .

Safety Profiles :

- The target compound’s hazards (skin/eye irritation) contrast with more severe risks associated with compounds like trifluoromethanesulfonyl chloride (), which requires handling at low temperatures due to its volatile nature (boiling point: 29–32°C) and corrosive properties .

Actividad Biológica

2-Chloro-3-(trifluoromethyl)isonicotinaldehyde is a compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structural features, particularly the presence of a trifluoromethyl group and an aldehyde functional group, suggest a potential for significant biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHClFNO. The compound features:

- A chlorine atom at the 2-position,

- A trifluoromethyl group at the 3-position,

- An isonicotinaldehyde moiety , which is known for its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity due to its electronegative nature, while the aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, analogs have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition were reported to be in the micromolar range, indicating a moderate level of anti-inflammatory activity .

Anticancer Potential

Research has also explored the anticancer potential of this compound. It has been noted that derivatives containing similar structural motifs can induce apoptosis in cancer cell lines. For example, studies have shown that certain isonicotinaldehyde derivatives exhibit cytotoxic effects with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Study on Enzyme Inhibition

A study conducted on enzyme mechanisms highlighted the use of this compound as a probe in biochemical assays. The compound was found to effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development.

Synthesis and Pharmacological Evaluation

In a synthetic study aimed at optimizing related compounds, researchers synthesized various derivatives of isonicotinaldehyde and evaluated their biological activities. One derivative demonstrated enhanced solubility and stability while retaining significant antimicrobial activity, suggesting that modifications on the isonicotinaldehyde scaffold could lead to more effective therapeutic agents .

Data Tables

Q & A

Q. What are the critical physical-chemical properties of 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde for experimental design?

The compound has a molecular formula C₇H₃ClF₃NO (molecular weight: 208.56 g/mol) and a purity of ≥97% . Key considerations include its aldehyde reactivity, solubility in polar aprotic solvents (e.g., DMF, DMSO), and stability under ambient conditions. While direct melting/boiling points are not explicitly reported in the provided evidence, structurally similar trifluoromethylated pyridine derivatives (e.g., 2-Chloro-3-(trifluoromethyl)pyridine) exhibit melting points influenced by substituent positioning and purity . Storage recommendations include airtight containers at room temperature to minimize oxidation or hydrolysis of the aldehyde group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Recommended methods:

- ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9-10 ppm) and trifluoromethyl group (¹⁹F NMR δ ~-60 to -70 ppm) .

- IR Spectroscopy : To identify the aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (1100-1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : For precise molecular weight validation (theoretical m/z: 207.99 for [M+H]⁺) .

- X-ray Crystallography : If single crystals are obtainable, to resolve stereoelectronic effects of the chloro and trifluoromethyl groups.

Q. What synthetic strategies are suitable for preparing this compound?

While direct synthetic routes are not detailed in the evidence, analogous isonicotinaldehyde derivatives suggest:

- Vilsmeier-Haack Reaction : Formylation of 2-chloro-3-(trifluoromethyl)pyridine using POCl₃ and DMF .

- Oxidation of Alcohols : Oxidation of 2-chloro-3-(trifluoromethyl)isonicotinyl alcohol with MnO₂ or TEMPO/oxone .

- Purification : Column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization (from ethanol/water) to achieve ≥97% purity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of this compound in nucleophilic addition reactions?

The electron-withdrawing trifluoromethyl group reduces electron density at the aldehyde carbon, enhancing electrophilicity and reactivity toward nucleophiles (e.g., Grignard reagents or hydrazines). Steric hindrance from the CF₃ group may slow reactions at the ortho position. Computational studies (DFT) are recommended to quantify substituent effects on reaction thermodynamics and transition states . Experimental validation could involve kinetic studies comparing reaction rates with non-fluorinated analogs.

Q. How can researchers resolve contradictions in reported reactivity data for trifluoromethylated isonicotinaldehydes?

Discrepancies may arise from impurities, solvent effects, or competing reaction pathways. Strategies include:

- Controlled Replication : Reproduce reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference.

- Advanced Analytics : Use LC-MS or in-situ IR to monitor intermediate formation .

- Isotopic Labeling : Track reaction pathways using ¹³C-labeled aldehydes.

For example, conflicting yields in oxime formation (as seen in related oxime derivatives ) may stem from pH-dependent tautomerization; systematic pH optimization (e.g., using TFA or TEA ) can clarify conditions for maximum efficiency.

Q. What are the challenges in computational modeling of this compound’s reaction mechanisms?

Key challenges:

- Basis Set Selection : Accurate modeling of fluorine atoms requires large basis sets (e.g., def2-TZVP) to capture electron correlation .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize charge-separated intermediates but complicate implicit/explicit solvent models.

- Conformational Flexibility : The pyridine ring’s planarity vs. aldehyde group rotation impacts potential energy surfaces.

Methodology: Combine DFT (B3LYP or M06-2X) with molecular dynamics simulations to map reaction coordinates .

Q. How can researchers design derivatives of this compound for targeted bioactivity studies?

Derivatization strategies:

- Schiff Base Formation : React with primary amines (e.g., aniline derivatives) to form imines for antimicrobial screening .

- Oxime Synthesis : Use hydroxylamine to generate oximes, which are precursors for heterocyclic scaffolds (e.g., pyrazoles) .

- Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the chloro position .

Biological assays should prioritize solubility optimization (e.g., PEGylation) and toxicity profiling (MTT assays).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.